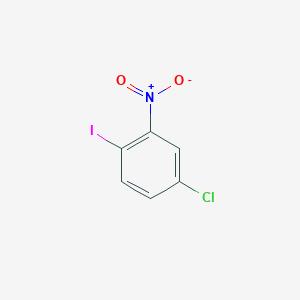

4-Chloro-1-iodo-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17163. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFWQOAQQBLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280495 | |

| Record name | 4-chloro-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-05-9 | |

| Record name | 4-Chloro-1-iodo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5446-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Strategic Synthetic Building Block

In the intricate field of organic synthesis, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical determinant of synthetic efficiency and success. 4-Chloro-1-iodo-2-nitrobenzene is a halogenated nitroaromatic compound that has emerged as a highly versatile and strategic building block.[1] Its utility is derived from the specific arrangement of three distinct functional groups on the benzene ring: a strongly electron-withdrawing nitro group, and two different halogens, chloro and iodo. This unique constitution imparts a nuanced reactivity to the molecule, enabling chemists to perform selective chemical transformations at different positions on the aromatic ring.[1]

This guide provides an in-depth exploration of this compound, curated for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide a validated synthesis protocol, analyze its unique chemical reactivity, and discuss its applications and critical safety considerations, offering field-proven insights to leverage this compound's full synthetic potential.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in experimental design. This compound is a solid at room temperature, appearing as a white to light yellow powder or crystalline solid. Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5446-05-9 | |

| Molecular Formula | C₆H₃ClINO₂ | |

| Molecular Weight | 283.45 g/mol | |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 59.0 to 63.0 °C | |

| Purity | >98.0% (GC) | |

| Storage | Recommended in a cool, dark place (<15°C) |

Synthesis: A Validated Protocol via Sandmeyer-Type Reaction

The most reliable and commonly employed method for synthesizing this compound is a Sandmeyer-type reaction. This process begins with the diazotization of a primary aromatic amine, 4-chloro-2-nitroaniline, followed by the displacement of the resulting diazonium group with iodide.[2][3] This transformation is particularly effective for introducing an iodine atom onto an aromatic ring at a specific position, a task that can be difficult to achieve via direct electrophilic substitution.[3]

The causality behind the experimental conditions is critical for success. The diazotization step must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated in a dry state and decomposes at higher temperatures.[2][3] The subsequent iodination is achieved by introducing potassium iodide, which acts as the iodide source to displace the diazonium group.[3]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established and published laboratory procedures.[3][4]

-

Diazotization:

-

In a suitable flask, dissolve 4-chloro-2-nitroaniline (2.0 g, 0.0116 mol) in 10 mL of concentrated hydrochloric acid.[4]

-

Cool the resulting mixture in an ice bath to a stable temperature between 0–5 °C, ensuring vigorous stirring.[2]

-

Slowly, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (0.96 g, 0.014 mol) dropwise. It is imperative to maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[2][4]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15–20 minutes.[2]

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide (KI) (2.17 g, 0.0134 mol) in a minimal amount of water.[4]

-

Slowly add the KI solution to the cold diazonium salt solution. Continue stirring for 10 minutes at 0-5 °C.[4]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir.[4]

-

Gently heat the mixture to facilitate the release of nitrogen gas and reduce the volume.[4]

-

-

Isolation and Purification:

-

Cool the resulting mixture in an ice bath overnight to precipitate the crude product.[4]

-

Filter the obtained precipitate and wash thoroughly with distilled water.[4]

-

For purification, recrystallize the dried solid from a mixture of dichloromethane and methanol to yield the final product as yellow needles.[3][4]

-

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its functional groups. The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1][5] More importantly, the two halogen substituents offer a platform for chemoselective reactions.

The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. This addition occurs much more readily for the weaker C-I bond than for the stronger C-Cl bond.[6] This reactivity difference allows this compound to function as a selective substrate, where the iodo-position can be functionalized while leaving the chloro-position intact for subsequent transformations.

This chemoselectivity is highly advantageous, enabling the synthesis of complex, multi-substituted aromatic compounds through sequential cross-coupling reactions. For instance, a Suzuki-Miyaura or Heck reaction can be performed selectively at the C-I bond under mild conditions, followed by a second, more forcing reaction at the C-Cl bond.[6] This strategic approach is a cornerstone of modern synthetic chemistry, and this compound has been used as an intermediate in the synthesis of bioactive molecules such as sulfonamides and benzothiazines.[3][4]

Diagram of Chemoselective Reactivity

Caption: Chemoselective cross-coupling of this compound.

Safety and Handling: A Self-Validating System

Ensuring laboratory safety is paramount. This compound is an irritant and requires careful handling in a well-ventilated fume hood. Adherence to the following GHS classifications and precautionary measures constitutes a self-validating safety system.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

Critical Synthesis Safety Note: The diazonium salt formed during synthesis is an energetic and potentially explosive intermediate if isolated. The described protocol is designed for in situ use, where the salt remains in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate. [3]

Conclusion

This compound stands out as a strategically important reagent for advanced organic synthesis. Its value is rooted in the predictable and differential reactivity of its carbon-halogen bonds, which allows for selective, sequential functionalization of the aromatic core. For researchers in drug discovery and materials science, mastering the use of this compound opens up efficient and elegant pathways to complex molecular architectures. By understanding its properties, synthesis, reactivity, and handling requirements, scientists can safely and effectively integrate this versatile building block into their research endeavors.

References

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2772528. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 1-Iodo-2-nitrobenzene in Pharmaceutical Intermediate Synthesis. Available from: [Link]

- Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.

-

Chemsrc. 4-Chloro-2-iodo-1-nitrobenzene | CAS#:160938-18-1. Available from: [Link]

-

Wikipedia. 4-Nitrochlorobenzene. Available from: [Link]

-

Fisher Scientific. 2-Chloro-1-iodo-4-nitrobenzene, 98%. Available from: [Link]

-

National Center for Biotechnology Information. 2-Chloro-1-iodo-4-nitrobenzene. PubChem Compound Summary for CID 96640. Available from: [Link]

-

Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Available from: [Link]

Sources

4-Chloro-1-iodo-2-nitrobenzene molecular weight

An In-Depth Technical Guide to 4-Chloro-1-iodo-2-nitrobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a poly-functionalized aromatic compound of significant interest to the scientific community, particularly those in organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzene ring substituted with chloro, iodo, and nitro groups, provides a unique platform for constructing more complex molecular architectures. The strong electron-withdrawing nature of the nitro group, combined with the differential reactivity of the two halogen atoms, makes this compound a versatile and valuable building block.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, its applications, and essential safety information.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is critical for its use in experimental design and for predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | TCI Chemicals[2] |

| CAS Number | 5446-05-9 | TCI Chemicals[1][2] |

| Molecular Formula | C₆H₃ClINO₂ | NIH[3], TCI Chemicals[1][2] |

| Molecular Weight | 283.45 g/mol | BenchChem[4], NIH[3] |

| Appearance | White to light yellow powder or crystals | TCI Chemicals[1][2] |

| Melting Point | 59.0 to 63.0 °C | TCI Chemicals[1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane and chloroform. | BenchChem[4] |

Molecular Structure Insights

Crystallographic studies reveal that the iodo and chloro substituents lie in the plane of the benzene ring.[3] The nitro group, however, is disordered over two sites and is twisted out of the benzene plane, with dihedral angles of approximately 29.0° and 51.0°.[3] This out-of-plane orientation can influence the steric and electronic environment of the molecule, affecting its reactivity in subsequent chemical transformations.

Synthesis via Sandmeyer Reaction

The most common and reliable method for preparing this compound is through a Sandmeyer-type reaction.[5] This process involves the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium group with an iodide ion. The starting material for this synthesis is 4-Chloro-2-nitroaniline.[3]

Causality in the Experimental Design: The conversion of the primary amine to a diazonium salt is the cornerstone of this reaction. This intermediate is highly reactive and serves as an excellent leaving group (N₂ gas). The critical step is maintaining a low temperature (0-5 °C) during the diazotization process.[3][6] This is because diazonium salts are notoriously unstable at higher temperatures and can decompose prematurely, significantly reducing the yield of the desired product.[4][6] The subsequent introduction of potassium iodide provides the nucleophile (I⁻) needed to displace the diazonium group and form the target iodo-substituted compound.[3][5]

Synthesis Workflow Diagram

Sources

4-Chloro-1-iodo-2-nitrobenzene physical properties

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 4-Chloro-1-iodo-2-nitrobenzene

Introduction

This compound is a halogenated nitroaromatic compound of significant interest to the scientific community, particularly those in organic synthesis and drug development. As a trifunctionalized benzene ring, it serves as a versatile building block for constructing more complex molecular architectures. The specific arrangement of the chloro, iodo, and nitro substituents imparts distinct reactivity at each position, allowing for selective chemical transformations. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the iodo and chloro groups provide orthogonal handles for metal-catalyzed cross-coupling reactions. This guide offers a detailed examination of its physical properties, a validated synthetic protocol, and essential safety information, providing researchers with the foundational knowledge required for its effective application.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is paramount for its successful application in a laboratory setting. These parameters influence reaction conditions, solvent selection, purification strategies, and storage requirements. The key properties of this compound are summarized below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 5446-05-9 | |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 59.0 to 63.0 °C | |

| Purity (by GC) | >98.0% | |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Density (Calculated) | 2.263 Mg m⁻³ | [1] |

The crystal structure of this compound has been determined by X-ray crystallography.[1] In the solid state, the molecule is largely planar, with the exception of the nitro group, which is disordered over two sites and twisted out of the plane of the benzene ring by dihedral angles of 29.0° and 51.0°.[1] This twisting is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance with the adjacent iodo substituent.

Solubility Profile

Qualitative assessments indicate that this compound has low solubility in water, a characteristic typical of aromatic halides and nitro-compounds.[3][4][5] It is soluble in common organic solvents such as dichloromethane and chloroform.[4][6] This solubility profile is critical for selecting appropriate solvent systems for chemical reactions and purification processes like recrystallization. For applications requiring precise concentration control, empirical determination of solubility in the specific solvent system is recommended.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard laboratory procedure for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Synthesis via Sandmeyer Reaction

This compound is commonly prepared via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a variety of functionalized compounds.[7][8] The process begins with the diazotization of an aniline precursor, in this case, 4-chloro-2-nitroaniline, followed by displacement of the resulting diazonium group with an iodide source.

The causality behind the experimental choices is critical for success. The diazotization step must be conducted at low temperatures (0-5 °C) because the diazonium salt intermediate is thermally unstable and can decompose prematurely if allowed to warm.[7][8] The use of a strong acid like concentrated HCl is necessary to form the aniline salt and generate nitrous acid in situ from sodium nitrite.

Synthesis Workflow Diagram

Sources

- 1. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5446-05-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 2-Chloro-1-iodo-4-nitrobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Chloro-2-Iodo-4-Nitrobenzene | Properties, Applications, Safety Data, Synthesis & Supplier China [iodobenzene.ltd]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 4-Chloro-1-iodo-2-nitrobenzene

A Versatile Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

4-Chloro-1-iodo-2-nitrobenzene (CAS: 5446-05-9) represents a high-value "linchpin" scaffold in organic synthesis, characterized by three distinct functional handles: an aryl iodide, an aryl chloride, and a nitro group.[1][2][3][4][5] Its structural uniqueness lies in the electronic mismatch between its halogen substituents.[6] The nitro group is positioned ortho to the iodine but meta to the chlorine. This specific substitution pattern creates a highly selective reactivity landscape where the iodine atom is activated for both Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling, while the chlorine atom remains electronically deactivated and inert. This "orthogonal reactivity" allows researchers to sequentially functionalize the C-1 position without protecting groups, preserving the C-4 chlorine for late-stage diversification.

Part 1: Physicochemical Profile[8]

The following data aggregates experimentally validated properties essential for handling and process design.

| Property | Value | Notes |

| CAS Number | 5446-05-9 | Distinct from isomer 4-chloro-2-iodo-1-nitrobenzene (CAS 160938-18-1) |

| IUPAC Name | This compound | Alternate: 1-Iodo-4-chloro-2-nitrobenzene |

| Molecular Formula | C₆H₃ClINO₂ | |

| Molecular Weight | 283.45 g/mol | |

| Appearance | Yellow crystalline solid | Light sensitive; store in amber vials |

| Melting Point | 59.0 – 63.0 °C | Low MP requires careful drying (avoid high vac >40°C) |

| Solubility | Soluble in DCM, EtOAc, DMSO | Insoluble in water |

| Hazards | Irritant (Skin/Eye), Toxic | H315, H319, H335 |

Part 2: Synthetic Accessibility

The most robust and scalable route to this compound is the Sandmeyer Reaction utilizing commercially available 4-chloro-2-nitroaniline. This pathway ensures regiochemical fidelity, as the iodine directly replaces the amine at the C-1 position.

Protocol: Modified Sandmeyer Iodination

Target Scale: 10 mmol (approx. 2.8 g)

Reagents:

-

4-Chloro-2-nitroaniline (1.73 g, 10 mmol)

-

Sodium Nitrite (NaNO₂, 1.2 eq)[6]

-

Potassium Iodide (KI, 1.5 eq)[6]

-

Sulfuric Acid (H₂SO₄, 20%) or HCl (conc.)[6]

-

Acetonitrile/Water (co-solvent for solubility)[6]

Step-by-Step Methodology:

-

Diazotization: Suspend 4-chloro-2-nitroaniline in 20% H₂SO₄ (15 mL) at 0°C. Add NaNO₂ (830 mg dissolved in 2 mL water) dropwise, maintaining internal temperature < 5°C. Stir for 30 min until a clear diazonium salt solution forms.

-

Iodination: Dissolve KI (2.5 g) in water (5 mL). Add the cold diazonium solution slowly to the KI solution (quenching into iodide prevents side reactions). Nitrogen gas evolution will be vigorous.[6][7]

-

Workup: Stir at room temperature for 1 hour, then heat to 60°C for 30 min to ensure complete gas evolution.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove free iodine, indicated by color change from purple/brown to yellow) and brine.[6]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield yellow needles.[6][8]

Part 3: Chemoselectivity & Reactivity Profile[7][12]

The core value of this scaffold is the Reactivity Hierarchy .

1. The "Meta-Deactivation" Effect (SₙAr Selectivity)

In many nitro-haloaromatics, competition exists between halogens. However, in this specific isomer:

-

C-1 Iodine: Is ortho to the Nitro group (strong EWG).[5][6] The Meisenheimer complex is stabilized by resonance.[5][6] Highly Reactive.

-

C-4 Chlorine: Is meta to the Nitro group.[6] No resonance stabilization of the intermediate negative charge occurs at the nitro group. Deactivated/Inert.

Result: Nucleophiles (amines, thiols, alkoxides) will exclusively displace the Iodine.[6] The Chlorine remains intact, avoiding the mixture of products often seen with para-chloro isomers.

2. Palladium Catalysis (Suzuki/Sonogashira)

The C-I bond energy (approx. 57 kcal/mol) is significantly lower than the C-Cl bond (approx. 80 kcal/mol).[6] Pd(0) undergoes oxidative addition to the C-I bond roughly 1000x faster than the C-Cl bond.[6]

-

Outcome: Standard Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃) yields the 1-aryl-2-nitro-4-chlorobenzene product exclusively.

3. Nitro Reduction

Reducing the nitro group to an aniline (using Fe/NH₄Cl or SnCl₂) creates 4-chloro-2-iodoaniline .[9]

-

Caution: Avoid catalytic hydrogenation (H₂/Pd-C) as it will likely cause hydrodehalogenation (stripping off the Iodine).[6] Use stoichiometric metal reductants (Fe, Sn, Zn) to preserve the halides.[6]

Part 4: Visualization of Reaction Pathways

The following diagram maps the orthogonal transformations available from the parent scaffold.

Figure 1: Reaction divergence map illustrating the chemo-selective pathways. The red arrows indicate primary functionalization vectors utilizing the C-1 Iodine specificity.

Part 5: Safety & Handling

-

Stability: Stable under ambient conditions but light-sensitive.[6] Iodine-carbon bonds can undergo photolysis; store in amber glass or foil-wrapped containers.[6]

-

Thermal: The diazonium intermediate in the synthesis is potentially explosive if allowed to dry or heat uncontrolled. Always keep the diazonium salt in solution and cold (0-5°C) until quenched with iodide.[6]

-

Toxicity: Like most nitro-haloaromatics, treat as a potential mutagen and skin sensitizer.[6] Use full PPE (nitrile gloves, fume hood).[6]

References

-

Synthesis via Sandmeyer Reaction

-

Physical Properties & CAS Verification

-

Source: TCI Chemicals Product Data (Product C2932).[6]

-

URL:

-

-

SₙAr Reactivity Principles

-

Suzuki Coupling Selectivity

-

Crystallographic Data

Sources

- 1. 2-Chloro-1-iodo-4-nitrobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. CAS:123158-75-8, 4-氯-2-碘-6-硝基苯胺-毕得医药 [bidepharm.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Strategic Handling and Synthetic Utility of 4-Chloro-1-iodo-2-nitrobenzene

Topic: Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Teams

Critical Identity & Registry Alert

⚠️ Registry Discrepancy Notice: The CAS number 63860-31-1 is frequently associated in commercial databases with 2-Bromo-4-chloro-1-nitrobenzene. The technical data below specifically addresses the Iodo-derivative (4-Chloro-1-iodo-2-nitrobenzene ), often assigned CAS 5446-05-9 or 160938-18-1 . Researchers must verify the chemical structure via NMR/MS prior to use, as the iodine atom significantly alters reactivity profiles compared to the bromo-analog.

Physicochemical Profile

This compound is a densely functionalized arene. Its value lies in the "orthogonal reactivity" of its substituents: a labile iodine for rapid oxidative addition, a nitro group for electronic activation, and a robust chlorine for late-stage modification.

| Property | Specification | Technical Note |

| Chemical Formula | C₆H₃ClINO₂ | Highly electron-deficient ring system. |

| Molecular Weight | 283.45 g/mol | High halogen mass contribution. |

| Appearance | Yellow to Light Brown Crystalline Solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 59.0 – 63.0 °C | Low melting point requires cold storage to prevent caking. |

| Solubility (Organic) | DCM, EtOAc, THF, DMSO | Soluble in polar aprotic solvents; ideal for cross-coupling. |

| Solubility (Aqueous) | Negligible | Hydrophobic; requires biphasic systems or surfactants. |

| Reactivity Tier | C-I > C-Cl | Chemoselective Control: Iodine reacts ~100x faster than Chlorine in Pd-catalysis. |

Hazard Dynamics & Toxicology

GHS Classification: Acute Tox. 3 (Oral/Inhal), Skin Irrit. 2, Eye Irrit. 2A.

Mechanistic Toxicity

Unlike simple irritants, nitro-halo-aromatics pose systemic risks driven by their lipophilicity and metabolic pathways.

-

Methemoglobinemia Potential: Nitro-aromatics can undergo enzymatic reduction in the liver to form hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

-

Sensitization: The reactive C-Cl and C-I bonds, activated by the electron-withdrawing nitro group, can act as haptens, potentially alkylating skin proteins and triggering allergic contact dermatitis.

-

Dust Inhalation: Due to its solid state and toxicity, dust generation is the primary exposure vector.

Self-Validating Safety Protocol

-

The "Yellow Glove" Check: If using white nitrile gloves, any yellow staining indicates permeation. Double-glove or use Silver Shield® laminates for prolonged handling.

-

Quenching Verification: All waste streams must be treated with dilute NaOH/sodium sulfite to hydrolyze residual halides before disposal.

Synthetic Architecture: Chemoselective Coupling

The primary utility of this scaffold is the ability to perform sequential cross-coupling reactions.[1] The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond, allowing for the synthesis of non-symmetric biaryls without protecting groups.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: Arylation at C-1 (Iodine) while preserving C-4 (Chlorine).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

-

Base: Na₂CO₃ (2.0 equiv, aqueous 2M)

-

Solvent: DME/Water (3:1) or Toluene/Water

Step-by-Step Workflow:

-

Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Why? Oxygen poisons Pd(0) species and promotes homocoupling.

-

Addition: Add substrate, boronic acid, and base. Add catalyst last under positive Argon pressure.

-

Thermal Activation: Heat to 60-70°C. Crucial: Do not reflux (>100°C) initially. Higher temperatures may activate the C-Cl bond, leading to mixtures.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the mono-coupled product.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Visualizing the Chemoselectivity

The following diagram illustrates the kinetic preference of the Iodine site over the Chlorine site.

Caption: Kinetic pathway showing the preferential oxidative addition at the C-I bond, enabling the isolation of the mono-coupled chloro-product.

Emergency Response & Spill Logic

In the event of exposure or release, immediate action is required to mitigate the methemoglobinemia risk.

Exposure Decision Matrix

Caption: Triage logic for exposure. Note that inhalation poses the highest immediate risk for systemic toxicity.

Storage and Stability

-

Light Sensitivity: The C-I bond is photosensitive. Long-term exposure to light will liberate free iodine (turning the solid purple/brown) and degrade the material.

-

Protocol: Store in amber glass or foil-wrapped containers.

-

-

Temperature: Store at 2-8°C . While stable at room temperature for short periods, cold storage prevents slow hydrolysis and de-iodination.

-

Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended to prevent oxidation of the nitro group over years.

References

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96640, 2-Chloro-1-iodo-4-nitrobenzene. Retrieved from [5]

-

TCI Chemicals. (2024). Product Specification: this compound (C2932). Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Chloro-4-nitrobenzene (Analogous Hazard Data). Retrieved from

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-iodo-2-nitrobenzene

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-chloro-1-iodo-2-nitrobenzene (CAS No. 5446-05-9). In the landscape of chemical synthesis, the unambiguous verification of a molecule's structure is the bedrock of reliable and reproducible research. This is particularly true for highly functionalized aromatic compounds like this compound, a versatile intermediate whose utility is predicated on its precise substitution pattern.

While a complete, experimentally verified public dataset for this specific isomer is notably scarce, this guide will leverage a foundational piece of experimental evidence—its crystal structure—to build a predictive and verifiable spectroscopic profile. We will proceed by combining established principles of spectroscopy with data from analogous compounds to forecast the expected spectral features. This approach transforms a data gap into an opportunity for rigorous scientific validation, providing not just data, but a strategic workflow for characterization.

Foundational Data: Molecular Structure Confirmation

Before delving into spectroscopic prediction, we must ground our analysis in established fact. The absolute structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.[1] This analysis provides the crucial framework for interpreting all subsequent spectroscopic data.

The study reveals that the iodo and chloro substituents are coplanar with the benzene ring. Interestingly, the nitro group is disordered over two sites, exhibiting dihedral angles of 29.0° and 51.0° with the benzene ring, a phenomenon attributed to optimizing intermolecular packing in the crystal lattice.[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the specific isomeric structure of substituted aromatics. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to the surrounding electronic environment, which is dictated by the interplay of inductive and resonance effects of the substituents.

Expertise & Causality:

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing group, both by induction and resonance. It will significantly deshield (shift downfield) ortho and para positions.

-

Halogens (-I, -Cl): These groups are electron-withdrawing by induction but electron-donating by resonance. For chlorine, the inductive effect dominates, leading to overall deshielding. For iodine, the inductive effect is weaker, but it still deshields adjacent carbons. The large size of iodine also introduces significant steric and anisotropic effects.

Based on these principles, we can predict the ¹H and ¹³C NMR spectra. While experimental data for this isomer is not publicly available, the predicted values below serve as a robust hypothesis for experimental verification.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Assignment |

|---|---|---|---|

| H-6 | ~ 8.2 - 8.5 | d (J ≈ 2.5 Hz) | Ortho to the strongly electron-withdrawing nitro group, resulting in the most downfield shift. Coupled only to H-5 (meta coupling). |

| H-5 | ~ 7.8 - 8.0 | dd (J ≈ 8.5, 2.5 Hz) | Ortho to the chloro group and meta to the nitro group. Coupled to both H-3 (ortho) and H-6 (meta). |

| H-3 | ~ 7.6 - 7.8 | d (J ≈ 8.5 Hz) | Ortho to the iodo group and meta to the chloro group. Expected to be the most upfield proton. Coupled only to H-5 (ortho). |

Predictions are relative to TMS (δ 0.00) in CDCl₃ and are based on additive substituent effects.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C-2 | ~ 150 - 154 | Attached to the nitro group, making it the most deshielded carbon. |

| C-4 | ~ 139 - 143 | Attached to the chloro group; deshielded. |

| C-5 | ~ 132 - 136 | Deshielded due to being ortho to the chloro group. |

| C-6 | ~ 128 - 131 | Deshielded due to being ortho to the nitro group. |

| C-3 | ~ 124 - 127 | Expected to be relatively shielded compared to C-5 and C-6. |

| C-1 | ~ 92 - 98 | The "ipso" carbon attached to iodine is significantly shielded due to the heavy atom effect. |

Predictions are relative to TMS (δ 0.00) in CDCl₃.[3][4]

Protocol 1: NMR Data Acquisition (Self-Validating System)

This protocol is designed to acquire high-quality data to confirm or refute the predicted chemical shifts and multiplicities.

1. Sample Preparation: a. Accurately weigh 15-20 mg of dry this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution. c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. d. For quantitative purposes or precise referencing, a certified internal standard (e.g., tetramethylsilane, TMS) can be added, though referencing to the residual solvent peak is common practice (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

2. ¹H NMR Acquisition: a. Instrument: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). b. Experiment: Acquire a standard one-dimensional proton spectrum. c. Key Parameters:

- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

- Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of aromatic protons.

- Number of Scans: 16-32 scans for good signal-to-noise ratio. d. Processing: Perform Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the reference signal. Integrate the peaks; the resulting 1:1:1 ratio will validate the presence of three distinct aromatic protons. Analyze the multiplicities (d, dd) and coupling constants (J-values) to confirm the substitution pattern.

3. ¹³C NMR Acquisition: a. Experiment: Acquire a standard proton-decoupled ¹³C spectrum. b. Key Parameters:

- Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: ≥1024 scans are typically required to achieve an adequate signal-to-noise ratio for quaternary carbons. c. Processing: Process the spectrum similarly to the ¹H spectrum. The presence of six distinct signals in the aromatic region will validate the structure. For unambiguous assignment, advanced experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum will be dominated by absorptions from the nitro group and the substituted aromatic ring.

Expertise & Causality: The vibrational frequencies of the nitro group (N-O bonds) are among the most characteristic in IR spectroscopy, appearing as two strong, sharp bands. The aromatic ring will exhibit C=C stretching bands and C-H stretching and bending vibrations. The carbon-halogen bonds also have characteristic frequencies, though the C-I stretch often appears at the low end of the mid-IR range or in the far-IR region.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Assignment of Vibrational Mode |

|---|---|---|

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 3050 - 3150 | Medium to Weak | Aromatic C-H stretch |

| 1450 - 1600 | Medium (multiple bands) | Aromatic C=C ring stretch |

| 1000 - 1100 | Medium | C-Cl stretch |

| 800 - 900 | Strong | C-H out-of-plane bending |

| < 600 | Medium to Weak | C-I stretch |

Predicted values are based on characteristic group frequencies for halogenated nitroaromatic compounds.[4]

Protocol 2: FT-IR Data Acquisition

1. Sample Preparation (KBr Pellet Method): a. Take ~1-2 mg of the solid sample and ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). b. Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The powder should have a consistent, slightly opaque appearance. c. Transfer a small amount of the powder into a pellet press die. d. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. e. Carefully remove the pellet and place it in the spectrometer's sample holder.

2. Data Acquisition: a. Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer. b. Procedure:

- Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

- Place the KBr pellet in the sample holder and record the sample spectrum.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. c. Parameters:

- Spectral Range: 4000 - 400 cm⁻¹.

- Resolution: 4 cm⁻¹. d. Analysis: Identify the key absorption bands and compare them to the predicted values in Table 3 to confirm the presence of the nitro, aromatic, and halogen functionalities.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Expertise & Causality: The molecular ion peak will be a crucial piece of evidence. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic ~3:1 intensity ratio. The fragmentation will be driven by the substituents, with common losses including the nitro group (as NO₂ or NO), and the halogen atoms.

Sources

An In-depth Technical Guide to the Strategic Application of 4-Chloro-1-iodo-2-nitrobenzene as a Chemical Intermediate

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-1-iodo-2-nitrobenzene, a trifunctional aromatic compound that serves as a cornerstone intermediate in advanced organic synthesis. We will dissect its molecular architecture to understand the hierarchy of reactivity among its functional groups—the nitro, iodo, and chloro moieties. This guide is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations required to leverage this versatile building block. We will cover its synthesis, explore the nuanced principles of its regioselective reactivity in key transformations such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, and provide field-tested protocols. The ultimate goal is to empower scientists to design efficient, selective, and high-yielding synthetic routes for complex target molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose synthetic utility is derived from the distinct electronic environment and reactivity of its three key functional groups. The strongly electron-withdrawing nitro group at C2 significantly influences the reactivity of the entire benzene ring, particularly the halogen substituents at C1 (iodo) and C4 (chloro). This electronic activation is fundamental to its role as a versatile intermediate.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [1][2] |

| CAS Number | 5446-05-9 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 59.0 to 63.0 °C | |

| Boiling Point | 309.3 ± 27.0 °C at 760 mmHg | [1] |

| Density | 2.1 ± 0.1 g/cm³ | [1] |

Synthesis: A Reliable Pathway via Diazotization

The most prevalent and reliable method for preparing this compound is a Sandmeyer-type reaction starting from the readily available precursor, 4-chloro-2-nitroaniline.[3][4] This transformation is a cornerstone of aromatic chemistry, providing a robust method for introducing an iodine atom at a specific position—a task that is often difficult to achieve via direct electrophilic aromatic substitution. The process unfolds in two critical, temperature-sensitive stages:

-

Diazotization: The primary aromatic amine of 4-chloro-2-nitroaniline is converted into a diazonium salt using sodium nitrite in a strong acidic medium (e.g., concentrated HCl).

-

Iodination: The diazonium group is subsequently displaced by an iodide ion, typically from potassium iodide (KI), to yield the final product.[3]

The causality behind the stringent temperature control (0–5 °C) during diazotization is paramount; diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to significantly reduced yields and the formation of unwanted byproducts.[5]

Caption: Synthesis of this compound via diazotization.[3]

Self-Validating Experimental Protocol for Synthesis

This protocol is adapted from established and verified literature procedures.[3][4]

Materials:

-

4-Chloro-2-nitroaniline (2.0 g, 11.6 mmol)

-

Concentrated Hydrochloric Acid (10 mL)

-

Sodium Nitrite (NaNO₂) (0.96 g, 14.0 mmol)

-

Potassium Iodide (KI) (2.17 g, 13.4 mmol)

-

Deionized Water

-

Dichloromethane and Methanol (for recrystallization)

Procedure:

-

Diazotization:

-

In a 100 mL flask, suspend 4-chloro-2-nitroaniline (2.0 g) in 10 mL of concentrated hydrochloric acid.[3]

-

Cool the mixture in an ice-salt bath to a stable internal temperature between 0–5 °C with vigorous stirring.[3]

-

Separately, dissolve sodium nitrite (0.96 g) in 5 mL of deionized water and cool the solution.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.[3] The use of a dropping funnel with the tip below the surface of the liquid is recommended to prevent localized warming.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete formation of the diazonium salt.[3]

-

-

Iodination:

-

In a separate 250 mL beaker, dissolve potassium iodide (2.17 g) in 10 mL of deionized water.[4]

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with continuous, vigorous stirring.[3] Effervescence (evolution of N₂ gas) and the formation of a dark precipitate will be observed.

-

Continue stirring the reaction mixture at 0–5 °C for 10-15 minutes.[4]

-

-

Work-up and Purification:

-

Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir until the evolution of nitrogen gas ceases.[4] Gentle heating (e.g., to 40-50 °C) can be applied to ensure the reaction goes to completion.[4]

-

Cool the mixture in an ice bath overnight to maximize precipitation of the crude product.[4]

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.[4]

-

Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane, then add methanol dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield pure crystals of this compound.[4]

-

The Hierarchy of Reactivity: A Tale of Three Functional Groups

The synthetic power of this compound lies in the predictable and exploitable differences in the reactivity of its C-I, C-Cl, and NO₂ groups. This differential reactivity allows for stepwise, regioselective functionalization of the aromatic ring.[6]

Caption: Differential reactivity of the functional groups in this compound.

Palladium-Catalyzed Cross-Coupling: The Preeminence of the C-I Bond

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F.[7] This order is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, which facilitates the rate-determining oxidative addition of the Pd(0) catalyst.[7]

This reactivity gap is the key to chemoselectivity. It is possible to perform a cross-coupling reaction selectively at the C1-I position under relatively mild conditions, leaving the C4-Cl bond intact for subsequent transformations.[8][9] This makes this compound a superior substrate compared to analogues like 4-bromo-2-chloro-1-nitrobenzene, as the C-I bond's higher reactivity leads to faster reactions and increased throughput.[10]

Nucleophilic Aromatic Substitution (SNAr): The Activating Power of the Nitro Group

The powerful electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[7] This activation is most pronounced at the ortho (C1-I) and para (C4-Cl) positions. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate, the Meisenheimer complex.[7][11]

While both halogens are in activated positions, substitution occurs selectively at the C4 position, displacing the chloride.[12] This regioselectivity is governed by two competing factors:

-

Inductive Effect: Chlorine is more electronegative than iodine. Its stronger inductive effect provides greater stabilization to the negative charge that develops in the Meisenheimer complex during the rate-determining addition step. This factor strongly favors nucleophilic attack at the C4-Cl position.[7]

-

Leaving Group Ability: Iodide is an intrinsically better leaving group than chloride because the C-I bond is weaker.[7]

In practice, the stabilization of the intermediate by the more electronegative chlorine atom is the dominant factor, directing the nucleophilic attack to the C4 position.[7][12]

Strategic Applications in Multi-Step Synthesis

The true value of this compound is realized in multi-step syntheses that leverage its hierarchical reactivity to build molecular complexity in a controlled manner.

Sequential Cross-Coupling and SNAr Reactions

A common and powerful strategy involves an initial, selective palladium-catalyzed cross-coupling at the C1-I position, followed by a nucleophilic aromatic substitution at the C4-Cl position. This allows for the precise and independent introduction of two different substituents onto the aromatic core.

Caption: A general workflow for the sequential functionalization of the title compound.

Synthesis of Heterocyclic Scaffolds

This intermediate is a valuable precursor for various heterocyclic compounds, which are prevalent in medicinal chemistry.[4] For example, a Buchwald-Hartwig amination can be performed at the C1-I position to introduce a nitrogen nucleophile.[6] Subsequent reduction of the nitro group at C2 to an amine (e.g., using SnCl₂ or catalytic hydrogenation) generates a 1,2-diaminoaromatic system. This intermediate can then undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles like benzimidazoles or quinoxalines.

Generalized Protocol: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the C1-I position. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Pd(PPh₃)₄ (0.03 eq.) or PdCl₂(dppf) (0.03 eq.)

-

Aqueous Na₂CO₃ (2M solution, 2.0 eq.)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add the degassed solvent followed by the degassed aqueous sodium carbonate solution.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-chloro-1-aryl-2-nitrobenzene.[7]

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques are employed for this purpose.

| Technique | Expected Data / Observations |

| ¹H NMR | The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions. |

| ¹³C NMR | The spectrum will display six signals for the six aromatic carbons. The carbons attached to the electron-withdrawing groups (I, Cl, NO₂) will be significantly downfield. |

| IR Spectroscopy | Characteristic strong peaks will be observed for the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (283.45), showing the characteristic isotopic pattern for a compound containing one chlorine atom. |

Protocol for NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).[13]

-

Transfer: Transfer the resulting solution to a 5 mm NMR tube for analysis.[13]

Safety and Handling

As with any chemical intermediate, proper handling of this compound is essential. It is classified as hazardous, and appropriate safety precautions must be taken.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is far more than a simple halogenated nitroaromatic. It is a sophisticated chemical tool that offers a pre-programmed hierarchy of reactivity. The ability to selectively functionalize the C-I bond via palladium catalysis while reserving the C-Cl bond for nucleophilic substitution provides a powerful and logical pathway for the synthesis of highly decorated aromatic scaffolds. For professionals in drug discovery and materials science, mastering the application of this intermediate opens up efficient and elegant synthetic routes to novel and complex molecules, underscoring its enduring value in the field of organic chemistry.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-iodo-1-nitrobenzene.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene.

- Benchchem. (n.d.). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene.

- Benchchem. (n.d.). A Comparative Analysis of 4-Chloro-2-iodo-1-nitrobenzene: Theoretical vs. Experimental Data.

-

Tahir, M. N., et al. (2009). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

- Benchchem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.

-

Course Hero. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.

- Benchchem. (n.d.). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.

- Benchchem. (n.d.). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene.

-

PubChem. (n.d.). 2-Chloro-1-iodo-4-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.

-

Chemsrc. (2025). 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-iodo-1-nitrobenzene | CAS#:160938-18-1 | Chemsrc [chemsrc.com]

- 2. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Preliminary Investigation of 4-Chloro-1-iodo-2-nitrobenzene in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-iodo-2-nitrobenzene is a polysubstituted aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis. Its utility is anchored in the differential reactivity of its three key functional groups: a strongly electron-withdrawing nitro group, a moderately reactive chloro group, and a highly reactive iodo group. This unique electronic and steric arrangement allows for a high degree of chemoselectivity, enabling sequential and site-specific functionalization. This guide provides a comprehensive examination of the molecule's properties, reactivity profile, and applications, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed mechanistic insights and field-proven experimental protocols are presented to empower researchers in leveraging this compound for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science.

Introduction and Physicochemical Profile

This compound, with the molecular formula C₆H₃ClINO₂, is a halogenated nitroaromatic compound whose value lies in its capacity for controlled, stepwise elaboration.[1] The presence of two different halogen atoms (iodine and chlorine) on a benzene ring activated by an adjacent nitro group creates a powerful synthetic intermediate. The nitro group's strong electron-withdrawing nature significantly influences the ring's electronic properties, while the distinct carbon-halogen bond strengths are the cornerstone of its selective reactivity.[1][2] This allows for precise synthetic planning, where the more labile carbon-iodine bond can be addressed under one set of conditions, leaving the more robust carbon-chlorine bond available for subsequent transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically appears as a white to light yellow powder or crystalline solid.[1][3]

| Property | Value | Reference |

| CAS Number | 5446-05-9 | [1] |

| Molecular Formula | C₆H₃ClINO₂ | [4][5] |

| Molecular Weight | 283.45 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Melting Point | 59.0 to 63.0 °C | [1][3] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [4] |

In the solid state, the nitro group has been observed to be disordered over two sites, with dihedral angles between the benzene ring and the nitro groups reported as 29.0 (2)° and 51.0 (3)°.[6][7][8]

Reactivity Profile and Mechanistic Causality

The synthetic utility of this compound is dictated by the predictable and exploitable differences in the reactivity of the C-I and C-Cl bonds.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F.[2] This order is primarily governed by the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[2][9] This crucial difference allows for selective functionalization at the iodine-bearing position (C-1) while preserving the chloro-substituent for a potential second coupling reaction under more forcing conditions.[10][11]

Caption: Chemoselective Pd-catalyzed coupling at the C-I position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With this compound, this reaction proceeds selectively at the C-I position to yield 2-nitro-4-chloro-biphenyl derivatives.[9]

Protocol: General Procedure for Selective Suzuki-Miyaura Coupling

-

Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water.

-

Reaction: Heat the mixture, usually between 80-110 °C, and monitor by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a key transformation for creating arylalkynes.[12] The reaction with this compound is highly selective for the C-I position, enabled by a dual palladium and copper(I) catalytic system.[10][13]

Protocol: General Procedure for Selective Sonogashira Coupling

-

Setup: In a reaction flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent like THF or DMF.

-

Reagents: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) followed by the terminal alkyne (1.1-1.2 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

-

Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond-forming reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[14][15] The higher reactivity of the C-I bond again dictates the regioselectivity, allowing for the synthesis of N-substituted 4-chloro-2-nitroanilines.[10]

Protocol: General Procedure for Selective Buchwald-Hartwig Amination

-

Setup: Charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq.) under an inert atmosphere.

-

Reagents: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.) dissolved in an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture, typically in the range of 80-110 °C, monitoring for completion by TLC or LC-MS.

-

Workup: After cooling, partition the mixture between water and an organic solvent.

-

Purification: Separate the organic layer, dry it, and remove the solvent in vacuo. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis exploits the weakness of the C-I bond, nucleophilic aromatic substitution (SNAr) reactivity is governed by different principles. The reaction proceeds via a resonance-stabilized Meisenheimer complex.[16] The strong electron-withdrawing nitro group at C-2 activates the ring for nucleophilic attack, particularly at the ortho and para positions.

In the case of this compound, the chloro group is at the para position relative to the nitro group, while the iodo group is ortho. The nitro group's activating effect is stronger at the para position (C-4), leading to the selective displacement of the chloride ion by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines).[16] Although iodine is a better leaving group, the position of the chlorine atom makes the carbon it is attached to more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate.

Caption: SNAr pathway showing selective substitution at the C-Cl position.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO in a reaction vessel.

-

Reagents: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is not anionic, add a suitable base (e.g., K₂CO₃, NaH) to generate it in situ.

-

Reaction: Stir the reaction at temperatures ranging from room temperature to 100 °C, depending on the nucleophile's reactivity. Monitor progress using TLC.

-

Workup: Upon completion, pour the reaction mixture into water or ice to precipitate the product or to prepare for extraction.

-

Purification: Collect the solid by filtration or extract with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the crude material by recrystallization or column chromatography.

Safety and Handling

This compound is classified as a hazardous substance. It causes skin and serious eye irritation.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[19]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

Conclusion

This compound stands out as a paradigm of strategic molecular design. The orthogonal reactivity of its C-I and C-Cl bonds provides chemists with a powerful tool for sequential and regioselective synthesis. In palladium-catalyzed reactions, the C-I bond offers a reliable site for initial functionalization, while in nucleophilic aromatic substitution, the C-Cl bond is the preferred target. This predictable and controllable reactivity ensures its continued importance as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- BenchChem. (n.d.). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.

- BenchChem. (n.d.). An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-iodo-1-nitrobenzene.

- BenchChem. (n.d.). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene.

- BenchChem. (n.d.). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.

- Corma, A., & Roisnel, T. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1058-1064.

- IARC. (2018). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 123.

- Tahir, M. N., Arshad, M. N., Khan, I. U., & Shafiq, M. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o535.

- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.

- Tahir, M. N., et al. (2009). 2,4-Dichloro-1-iodo-6-nitrobenzene. Acta Crystallographica Section E, 65(6), o1351.

- BenchChem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.

-

ResearchGate. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-iodo-4-nitrobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Chloro-2-iodo-1-nitrobenzene | CAS#:160938-18-1. Retrieved from [Link]

- ProQuest. (n.d.). Select Reactions of Organoboranes and Organostannanes.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chegg. (2018). Question: Which of the following compounds is the least reactive toward nucleophilic aromatic substitution?. Retrieved from [Link]

- Google Patents. (n.d.). US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.

-

Brainly. (2023). Which of the following compounds is the least reactive toward nucleophilic aromatic substitution?. Retrieved from [Link]

- Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald-Hartwig Amination of Nitroarenes.

- CourseHero. (2012). Exam 3 CHEM 2542 Spring 2012.

- El-Gendy, A. A., & Al-Ghamdi, A. M. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Journal of Molecular Liquids, 252, 41-46.

-

ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Tahir, M. N., Arshad, M. N., Khan, I. U., & Shafiq, M. (2009). This compound.

- Dastor, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19367.

-

OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 5446-05-9 | TCI EUROPE N.V. [tcichemicals.com]

- 4. CAS 5446-05-9: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-1-iodo-6-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. This compound | 5446-05-9 | TCI EUROPE N.V. [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

Understanding the regioselectivity of 4-Chloro-1-iodo-2-nitrobenzene

Title: Strategic Functionalization of 4-Chloro-1-iodo-2-nitrobenzene: A Guide to Regiocontrol

Executive Summary

This technical guide provides a comprehensive analysis of the regioselectivity of This compound , a high-value scaffold for polysubstituted pharmaceutical intermediates. Unlike simple dihaloarenes, this molecule possesses a distinct "Selectivity Map" dictated by the electronic influence of the nitro group and the disparate leaving group abilities of iodine and chlorine. This guide details the mechanistic causality behind chemoselective Nucleophilic Aromatic Substitution (

Part 1: The Electronic & Steric Landscape

To master the reactivity of this scaffold, one must first understand the electronic vectors at play. The molecule is defined by three substituents on the benzene ring:

-